Methylsilicon(IV) phthalocyanine hydroxide

Descripción

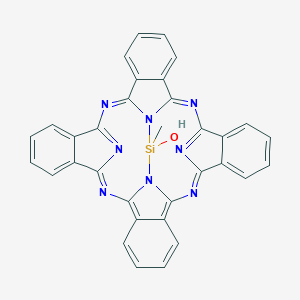

Methylsilicon(IV) phthalocyanine hydroxide (chemical formula: (OH)CH₃Si(IV)Pc, molecular weight: 572.65 g/mol) is a silicon-centered phthalocyanine derivative with axial methyl (-CH₃) and hydroxide (-OH) ligands . Its structure combines a planar phthalocyanine macrocycle with a tetravalent silicon core, enabling unique electronic and optical properties. The hydroxide ligand enhances hydrophilicity, while the methyl group contributes to lipophilicity, balancing solubility for biomedical applications such as photodynamic therapy (PDT) . Studies highlight its utility in optoelectronic devices when doped into polyvinyl alcohol (PVA) films, demonstrating tunable electrical conductivity and nonlinear optical (NLO) behavior .

Propiedades

IUPAC Name |

38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H20N8OSi/c1-43(42)40-30-22-14-6-7-15-23(22)32(40)38-28-20-12-4-5-13-21(20)29(35-28)39-33-25-17-9-8-16-24(25)31(41(33)43)37-27-19-11-3-2-10-18(19)26(34-27)36-30/h2-17,42H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJMHYRHTVTYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H20N8OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570970 | |

| Record name | 38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12119-00-5 | |

| Record name | 38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsilicon(IV) phthalocyanine hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of methylsilicon(IV) phthalocyanine hydroxide typically involves the use of dichloro silicon phthalocyanine (SiPcCl2) and bis-hydroxy silicon phthalocyanine (SiPc(OH)2) as precursors . The synthetic route generally includes the following steps:

Formation of Dichloro Silicon Phthalocyanine: This involves the reaction of silicon tetrachloride with phthalonitrile in the presence of a base.

Hydrolysis: The dichloro silicon phthalocyanine is then hydrolyzed to form bis-hydroxy silicon phthalocyanine.

Methylation: Finally, the bis-hydroxy silicon phthalocyanine is methylated to produce this compound.

Análisis De Reacciones Químicas

Axial Ligand Substitution Reactions

The axial hydroxide and methyl groups participate in nucleophilic and electrophilic reactions:

-

Hydroxide displacement :

-

Methyl group stability : The Si–CH₃ bond is resistant to hydrolysis under mild conditions but reacts with strong acids (e.g., H₂SO₄) to form Si–OSO₃H derivatives .

Table 2: Axial Ligand Reactivity

Stability and Reactivity Under Various Conditions

-

Thermal stability : Decomposition occurs above 300°C, releasing methyl radicals and forming silicon oxides .

-

Photostability : SiPc(OH)CH₃ exhibits robust photostability in UV-vis light, making it suitable for photodynamic therapy .

-

pH-dependent behavior : The hydroxide ligand deprotonates in alkaline media (pH > 10), forming a siloxide (SiPc(O⁻)CH₃), which enhances solubility in polar solvents .

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

PDT is an innovative treatment modality for cancer that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation. MSiPcOH has shown promise as a photosensitizer due to its:

- High Absorption Efficiency : The compound's strong absorption in the therapeutic window allows for effective light penetration into tissues.

- Selective Targeting : MSiPcOH can preferentially accumulate in tumor tissues, enhancing the efficacy of PDT while minimizing damage to surrounding healthy tissues.

Case Study: Efficacy in Cancer Treatment

Recent studies have demonstrated that MSiPcOH exhibits significant photokilling properties against melanoma cells. In vitro experiments revealed that upon irradiation with NIR light, MSiPcOH induced substantial cytotoxic effects without exhibiting toxic side effects at therapeutic doses . This highlights its potential as a safe and effective agent in cancer therapy.

Optoelectronic Applications

MSiPcOH has been investigated for its applications in optoelectronic devices, particularly due to its favorable electronic properties and stability:

- Doped Polymer Films : MSiPcOH has been incorporated into polyvinyl alcohol (PVA) films, enhancing their electrical conductivity and optical characteristics. These films have potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table 1: Properties of Methylsilicon(IV) Phthalocyanine Hydroxide Doped PVA Films

| Property | Value |

|---|---|

| Dye Content | 95% |

| Electrical Conductivity | Enhanced |

| Optical Absorption | λ_max = 672 nm |

| Stability | High |

Interaction with Biological Systems

The interaction of MSiPcOH with biological macromolecules, particularly DNA, has been a focal point of recent research. The ability of phthalocyanines to bind with DNA through π-π stacking interactions can influence cellular processes such as replication and transcription, making them valuable in cancer therapeutics.

Mechanisms of Interaction

- DNA Binding : MSiPcOH can intercalate within the DNA structure, potentially affecting gene expression and cellular proliferation rates.

- G-Quadruplex Formation : Studies indicate that MSiPcOH may stabilize G-quadruplex structures formed in guanine-rich regions of DNA, which are implicated in regulating gene expression .

Mecanismo De Acción

The mechanism of action of methylsilicon(IV) phthalocyanine hydroxide involves its interaction with molecular targets through its far-red absorption and emission properties. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular membranes.

Comparación Con Compuestos Similares

Structural and Molecular Characteristics

A comparative analysis of structurally related phthalocyanines is provided below:

Key Observations :

- Ligand Effects : Hydroxide ligands improve aqueous solubility compared to chlorinated analogs (e.g., Cl₂SiPc), critical for biomedical use .

- Conjugation : Naphthalocyanines (e.g., (OH)₂SiNc) exhibit red-shifted absorption due to extended π-conjugation, enhancing near-infrared (NIR) applications .

Optical and Electronic Properties

Table 1: Optical and Electronic Performance

Key Observations :

- NLO Performance : Zinc phthalocyanine dimers exhibit superior NLO coefficients (βₑff = 312 cm³/GW) under femtosecond pulses, while this compound is optimized for PVA-based optoelectronics .

- Singlet Oxygen Yield : this compound (ΦΔ ~0.5) is slightly less efficient than thiophene-substituted analogs (ΦΔ ~0.58), likely due to aggregation in aqueous media .

Aggregation and Solubility

- This compound shows moderate solubility in polar organic solvents (e.g., DMF, DMSO) but aggregates in water-rich environments, similar to aluminum phthalocyanine hydroxide (AlPcOH) . Aggregation reduces singlet oxygen yield, necessitating formulation with surfactants or polymeric matrices (e.g., PVA) .

- Chlorinated analogs (e.g., Cl₂SiPc) are less soluble but more thermally stable, favoring catalytic applications .

Actividad Biológica

Methylsilicon(IV) phthalocyanine hydroxide (MSiPc(OH)) is a compound that has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields due to its unique properties as a photosensitizer. This article explores the biological activity of MSiPc(OH), focusing on its mechanisms of action, efficacy in cancer treatment, and interactions with biological macromolecules.

Overview of this compound

This compound belongs to the phthalocyanine family, which are macrocyclic compounds known for their ability to absorb light and generate reactive oxygen species (ROS) upon irradiation. The structural stability and strong absorption characteristics make MSiPc(OH) a candidate for various therapeutic applications, particularly in oncology.

The primary mechanism by which MSiPc(OH) exerts its biological effects is through photodynamic therapy. Upon exposure to light, MSiPc(OH) absorbs photons and transitions to an excited state, leading to the production of ROS. These ROS can induce cellular damage, apoptosis, and necrosis in targeted tumor cells.

Key Mechanisms Include:

- Generation of Reactive Oxygen Species (ROS) : The compound produces singlet oxygen and other radicals that damage cellular components such as lipids, proteins, and DNA.

- Interaction with Cellular Structures : MSiPc(OH) can bind to cellular membranes and organelles, enhancing its phototoxic effects.

- DNA Interactions : Phthalocyanines have been shown to interact with DNA through intercalation and π-π stacking, potentially affecting gene expression and replication processes .

Efficacy in Cancer Treatment

Recent studies have demonstrated the effectiveness of MSiPc(OH) in targeting melanoma cells, a notoriously difficult cancer to treat. In vitro experiments using the WM35 melanoma cell line showed that MSiPc(OH) induced significant cytotoxicity when exposed to light at varying concentrations.

Experimental Findings:

- Phototoxicity Assessment : The compound was tested at concentrations ranging from 1–2000 μg/ml. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 μg/ml (p≤0.015 compared to controls) .

- Comparison with Other Photosensitizers : MSiPc(OH) exhibited superior photodynamic efficacy compared to other phthalocyanines, attributed to its higher ROS generation capabilities .

Case Studies

Several case studies have highlighted the therapeutic potential of MSiPc(OH):

-

Study on Melanoma Treatment :

- Objective : Evaluate the photodynamic efficacy of MSiPc(OH) against melanoma.

- Methodology : WM35 cells were treated with MSiPc(OH), irradiated with light, and assessed for viability.

- Results : Significant reduction in cell viability was observed post-treatment, supporting its use as an effective PDT agent .

- Interactions with DNA :

Data Tables

| Compound | Concentration Range (μg/ml) | Cytotoxicity Observed (p-value) |

|---|---|---|

| Methylsilicon(IV) Pc(OH) | 1–2000 | p≤0.015 |

| Other Phthalocyanines | Varies | p-values vary |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Methylsilicon(IV) phthalocyanine hydroxide with high purity?

- Methodological Answer : The synthesis typically involves cyclotetramerization of phthalonitrile precursors with silicon(IV) chloride under inert conditions. Axial substitution with hydroxide and methyl groups is achieved via hydrolysis and alkylation steps. For example, dichlorosilicon(IV) phthalocyanine can be reacted with methanol and aqueous hydroxide to substitute axial chloride ligands. Purification via column chromatography (e.g., silica gel, eluting with dichloromethane/methanol) is critical to isolate the product. Characterization by -NMR, FTIR (e.g., Si-O-Si stretching at ~1050–1100 cm), and mass spectrometry (e.g., molecular ion peak at m/z 572.65) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies Q-band absorption (~670–700 nm) characteristic of phthalocyanine π-π* transitions. Aggregation effects can be monitored via spectral broadening.

- FTIR : Detects axial substituents (e.g., Si-OH at ~3200–3600 cm) and core vibrations (e.g., phthalocyanine ring deformation at ~730 cm).

- Mass Spectrometry (FAB or MALDI-TOF) : Confirms molecular weight (e.g., observed m/z 572.65 matches theoretical MW) .

Advanced Research Questions

Q. How does the axial substitution of hydroxide and methyl groups on the silicon(IV) center influence photodynamic activity compared to other metal phthalocyanines?

- Methodological Answer : The silicon(IV) center’s axial ligands modulate solubility and aggregation, which affect singlet oxygen () quantum yield. For instance:

- Photochemical Stability : this compound exhibits reduced aggregation in polar solvents (e.g., DMSO) compared to unmetallated analogs, enhancing generation.

- Comparative Studies : Cobalt or zinc phthalocyanines show higher electrocatalytic activity for oxygen evolution, but silicon derivatives excel in photostability due to axial ligand steric effects. Use time-resolved fluorescence spectroscopy to compare lifetimes .

Q. What experimental strategies can resolve contradictions in reported electrocatalytic data for this compound?

- Methodological Answer : Contradictions often arise from variations in electrode modification (e.g., immobilization methods) or electrolyte pH. To address this:

- Controlled Electrode Fabrication : Use identical substrates (e.g., gold electrodes) and deposition techniques (e.g., drop-casting vs. electrochemical polymerization).

- pH-Dependent Studies : Compare cyclic voltammetry (CV) responses in buffered solutions (pH 7–13) to assess hydroxide ion interaction with the silicon center.

- Surface Analysis : Employ X-ray photoelectron spectroscopy (XPS) to verify oxidation states and ligand integrity post-catalysis .

Q. How can computational methods predict the interaction of this compound with biological macromolecules like DNA?

- Methodological Answer :

- Molecular Docking : Simulate binding modes using software like AutoDock Vina, focusing on axial ligand interactions with DNA grooves.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways during photodynamic therapy.

- MD Simulations : Assess stability of phthalocyanine-DNA complexes in aqueous environments (e.g., 100 ns trajectories in GROMACS). Experimental validation via UV-Vis titration or circular dichroism is recommended .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing photodegradation efficiency data in studies involving this compound?

- Methodological Answer :

- Error Analysis : Calculate standard deviations from triplicate experiments and report confidence intervals (e.g., 95% CI).

- Kinetic Modeling : Fit time-dependent degradation data to pseudo-first-order kinetics () using nonlinear regression.

- ANOVA : Compare means across experimental groups (e.g., different light intensities or concentrations) to identify significant variables .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify reaction stoichiometry, solvent purity, and inert gas flow rates.

- Supplementary Data : Include -NMR spectra (with integration ratios), FTIR peak tables, and HPLC chromatograms (e.g., retention time = 8.2 min, >95% purity).

- Metadata : Report ambient conditions (e.g., humidity ≤30%) that may affect hygroscopic intermediates .

Emerging Applications

Q. What methodologies validate the use of this compound in optoelectronic devices?

- Methodological Answer :

- Thin-Film Fabrication : Spin-coating or Langmuir-Blodgett techniques to deposit uniform films on ITO substrates.

- Conductivity Measurements : Use four-probe resistivity tests to compare doped vs. undoped films (e.g., PVA matrix).

- Nonlinear Optical (NLO) Studies : Employ Z-scan techniques to measure third-order susceptibility () under laser excitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.